7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that belongs to the benzothiazepine class. This compound is characterized by the presence of a benzothiazepine ring system, which is a bicyclic structure containing both sulfur and nitrogen atoms. The compound also features chloro and fluoro substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the benzothiazepine ring.
Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions, using reagents such as chlorine and fluorine sources under controlled conditions.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the benzothiazepine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzothiazepine ring or the substituents.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazepine derivatives.
Substitution: Substituted benzothiazepine derivatives.
Scientific Research Applications
7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is unique due to its specific combination of chloro and fluoro substituents, as well as the presence of the benzylsulfanyl group
Properties
IUPAC Name |
7-chloro-4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNS2/c17-10-4-5-15-14(8-10)20-16(6-7-21-15)22-9-11-12(18)2-1-3-13(11)19/h1-5,8H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPBHYFLUIZVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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